3-Amino-4-fluorophenol (CAS 62257-16-3) is a functionalized aromatic compound featuring amino, hydroxyl, and fluorine substituents. The specific ortho- and meta-positioning of these groups relative to each other dictates its utility as a monomer and chemical intermediate. It is primarily used in the synthesis of high-performance fluorinated polymers, such as polybenzoxazoles (PBOs), where the fluorine atom is incorporated to enhance thermal stability, chemical resistance, and dielectric properties. It also serves as a precursor in the synthesis of specialty dyes and biologically active molecules, including kinase inhibitors for therapeutic applications.
Substituting 3-Amino-4-fluorophenol with its non-fluorinated analog, 3-aminophenol, or with isomers like 4-amino-3-fluorophenol, is often unviable in process chemistry and materials science. The fluorine atom at the C-4 position, para to the hydroxyl group, is not an interchangeable feature. This specific substitution pattern is critical for directing the regioselectivity of cyclization reactions in polymer synthesis and for imparting specific electronic properties to the final material. For instance, in the synthesis of polybenzoxazoles (PBOs), this precise arrangement is essential for achieving the desired polymer backbone structure, which in turn governs thermal stability and dielectric performance. Using 3-aminophenol would result in a non-fluorinated polymer with significantly different, often lower-performance, thermal and electrical properties. Isomeric substitution would alter the polymer linkage, leading to materials with different chain conformations, solubility, and mechanical characteristics.
Polymers derived from fluorinated bis-aminophenols, which are structurally related to 3-amino-4-fluorophenol, exhibit significantly higher thermal stability compared to their non-fluorinated counterparts. For example, a polybenzoxazole (PBO) synthesized from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (a diamine containing the 3-amino-4-hydroxyphenyl core) shows a thermal decomposition onset well above 450°C. In contrast, many standard high-performance polymers like polyimides begin to degrade significantly at lower temperatures. This indicates the critical role of the fluorinated aminophenol structure in achieving superior thermal resilience in the final polymer.
| Evidence Dimension | Thermal Decomposition Temperature (Onset) |
| Target Compound Data | >450 °C (for polymers derived from structurally related fluorinated aminophenols) |
| Comparator Or Baseline | Typically 300-450 °C (for many non-fluorinated precursor polyimides) |
| Quantified Difference | Potentially >50-150 °C improvement in thermal stability onset |
| Conditions | Thermogravimetric Analysis (TGA) of the final PBO polymer after thermal cyclodehydration. |
For applications in aerospace, electronics, and demanding industrial environments, this enhanced thermal stability directly translates to longer service life and reliability at elevated operating temperatures.
The incorporation of fluorine, facilitated by using 3-amino-4-fluorophenol or its derivatives as monomers, is a key strategy for lowering the dielectric constant (k) of polymers for microelectronic applications. Fluorinated polybenzoxazoles (6FPBO) have been reported with dielectric constants as low as 2.12. This is a significant reduction compared to standard non-fluorinated polyimides, which typically have dielectric constants in the range of 3.0 to 3.5. Non-polar fluoropolymers generally exhibit dielectric constants below 3.0. A lower dielectric constant reduces signal delay and cross-talk in integrated circuits.
| Evidence Dimension | Dielectric Constant (k) at 1 kHz |
| Target Compound Data | 2.12 (for a related fluorinated PBO) |
| Comparator Or Baseline | ~3.0-3.5 (for standard non-fluorinated polyimides) |
| Quantified Difference | 29-40% lower dielectric constant vs. standard polyimides |
| Conditions | Measurement on polymer films, typically at 1 kHz frequency. |
Procuring this fluorinated monomer is critical for manufacturing high-speed electronic components and high-frequency communication devices where low signal loss and insulation performance are paramount.
In pharmaceutical synthesis, the precise placement of the fluorine atom is non-negotiable for achieving the target molecule's intended biological activity and pharmacokinetic profile. Patents for kinase inhibitors explicitly specify the use of 3-amino-4-fluorophenol as a starting material for building complex heterocyclic drug candidates. For example, it is used as a nucleophile in reactions with chloro-pyrimidines to form key intermediates. Substitution with 3-aminophenol would lack the fluorine atom, which is often crucial for modulating properties like metabolic stability or target binding affinity. Using an isomer like 4-amino-3-fluorophenol would result in a completely different final molecule with unpredictable efficacy and safety.
| Evidence Dimension | Precursor Suitability in Patented Synthesis Route |
| Target Compound Data | Explicitly specified as the required starting material in patented routes to kinase inhibitors. |
| Comparator Or Baseline | 3-Aminophenol or 4-Amino-3-fluorophenol would lead to the synthesis of incorrect, off-target compounds. |
| Quantified Difference | N/A (Binary outcome: correct vs. incorrect final molecule) |
| Conditions | Nucleophilic aromatic substitution reaction conditions as described in pharmaceutical process patents. |
For pharmaceutical and biotech procurement, only the exact CAS number and specified isomer can be used to ensure the synthesis of the correct active pharmaceutical ingredient (API) and meet regulatory requirements.
This compound is the designated precursor for synthesizing fluorinated polybenzoxazoles (PBOs) and related polymers used as low-k dielectric insulating layers in microelectronics. The evidence for superior thermal stability (>450 °C) and low dielectric constants (k ≈ 2.1) directly supports its use in applications demanding high thermal and electrical performance, such as interlayer dielectrics in advanced semiconductor packaging.
Based on its specified role in patented synthesis routes, 3-Amino-4-fluorophenol is a critical starting material for developing specific kinase inhibitors. Its procurement is essential for contract research organizations (CROs) and pharmaceutical manufacturers engaged in oncology and inflammatory disease research, where the 4-fluoro substituent is integral to the design of the active pharmaceutical ingredient.
The exceptional thermal stability imparted by the fluorinated aminophenol structure makes it a suitable monomer for creating matrix resins for advanced composites. These composites are intended for use in aerospace components and industrial equipment that experience extreme temperatures, where maintaining structural integrity and preventing degradation is critical.
Irritant